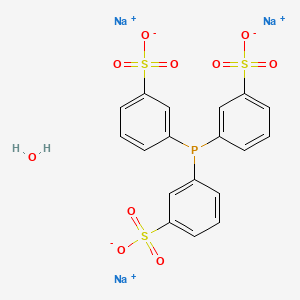













|
REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:10]1([CH3:19])[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+].C1C=C(S([O-])(=O)=O)C=C(P(C2C=CC=C(S([O-])(=O)=O)C=2)C2C=CC=C(S([O-])(=O)=O)C=2)C=1.[Na+].[Na+].[Na+].O>CC1C=CC(C)=CC=1.N(CCO)CCO.O.CS(C)=O.[Pd](Cl)Cl.C([O-])(=O)C.[Na+]>[C:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[C:13]1[CH:14]=[CH:15][C:10]([CH3:19])=[CH:11][CH:12]=1)#[N:5] |f:2.3.4,5.6.7.8.9,15.16|
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C#N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
14.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)B(O)O)C
|
|
Name
|
|
|
Quantity
|
28.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC=1C=CC(=CC1)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
N(CCO)CCO
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.55 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].O
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
19.3 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd](Cl)Cl
|
|
Name
|
|
|
Quantity
|
17.9 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
|
Type
|
WASH
|
|
Details
|
The aqueous phase was washed with 50 ml of toluene
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with 20 ml of water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
subsequently dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
Crystallization from n-heptane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=C(C=CC=C1)C1=CC=C(C=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 83.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |